1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Beschreibung

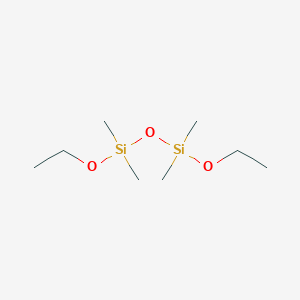

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C₈H₂₂O₃Si₂ and an average molecular weight of 222.49 g/mol. It features a central disiloxane backbone (Si–O–Si) with two ethoxy (–OCH₂CH₃) groups and four methyl (–CH₃) substituents. This compound is identified by CAS number 242-298-7 and MDL number MFCD00053754 . Its structure makes it a versatile precursor in silicone chemistry, particularly as a crosslinker or reactive diluent in polymer formulations. The ethoxy groups confer hydrolytic stability under neutral conditions but allow controlled reactivity in acidic or basic environments, enabling applications in coatings, adhesives, and hybrid materials .

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYZXWZANURMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)O[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066372 | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-09-2, 70851-25-1 | |

| Record name | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18420-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane, ethoxy terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The dichlorodisiloxane undergoes a two-step substitution with ethanol in the presence of a base such as triethylamine (Et₃N) or pyridine:

Key Parameters :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether, ensuring solubility and reaction homogeneity.

-

Temperature : 0–20°C during reagent addition to mitigate exothermic side reactions, followed by stirring at room temperature.

-

Base Stoichiometry : 2.2 equivalents relative to dichlorodisiloxane to neutralize HCl and drive the reaction to completion.

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance mixing and heat dissipation. A representative protocol involves:

-

Dissolving dichlorodisiloxane (10 mol) in THF under nitrogen.

-

Dropwise addition of ethanol (22 mol) and triethylamine (22 mol) at 0°C.

-

Refluxing for 4 hours, followed by filtration to remove ammonium salts.

-

Distillation under reduced pressure (60–80°C at 10 mmHg) to isolate the product.

Yield : 78–85% purity after distillation.

Hydrosilylation-Based Synthesis

While less common, hydrosilylation offers an alternative route using 1,1,3,3-tetramethyldisiloxane (H-Si(CH₃)₂-O-Si(CH₃)₂-H) as the starting material. This method leverages transition-metal catalysts to introduce ethoxy groups via reaction with ethylene oxide or ethanol derivatives.

Catalytic Systems and Reaction Dynamics

Platinum-based catalysts (e.g., Karstedt’s catalyst) facilitate the addition of ethoxy groups to silicon-hydride bonds:

Optimized Conditions :

-

Catalyst Loading : 5–10 ppm platinum relative to siloxane.

-

Temperature : 50–70°C to balance reaction rate and selectivity.

-

Solvent : Toluene or xylene to stabilize intermediates.

Yield : 70–75%, with minor byproducts such as oligomeric siloxanes.

Comparative Analysis of Synthesis Routes

The alkoxylation route dominates industrial production due to lower catalyst costs and higher yields, whereas hydrosilylation remains niche for specialty applications requiring ultra-high purity.

Reaction Optimization and Challenges

Purity Enhancement Strategies

Common Pitfalls

-

Moisture Sensitivity : Residual water hydrolyzes ethoxy groups, necessitating anhydrous conditions.

-

Over-Alkoxylation : Excess ethanol promotes triethoxy byproducts, requiring strict stoichiometric control.

Industrial Production Workflows

Modern facilities integrate the following steps for bulk synthesis:

-

Precursor Synthesis : Hydrolysis of dimethyldichlorosilane to dichlorodisiloxane.

-

Alkoxylation Reactor : Ethanol and base are fed into a cooled THF solution of dichlorodisiloxane.

-

Neutralization and Filtration : Removal of ammonium chloride byproducts.

-

Distillation : Isolation of this compound at 10 mmHg.

Emerging Methodologies and Research Frontiers

Recent patents explore electrochemical alkoxylation to bypass base requirements, using sacrificial aluminum anodes to neutralize HCl in situ. Preliminary yields reach 82% with reduced waste generation. Additionally, enzyme-catalyzed substitutions are under investigation for greener synthesis, though commercial viability remains unproven.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethoxy groups in 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane undergo substitution with organometallic or alkyl halide reagents. This reactivity is exploited to synthesize derivatives with tailored organic substituents.

Key Examples:

Mechanistic Insight :

-

Sodium sand generates a strong base (e.g., Na⁺), deprotonating the nucleophile (e.g., aryl/alkyl halides).

-

The ethoxy groups act as leaving groups, facilitating the substitution of silicon-bound ethoxy moieties with phenyl, butyl, or allyl groups .

Hydrolysis and Stability

Though direct hydrolysis studies of this compound are not explicitly documented in the provided sources, analogous siloxanes typically hydrolyze under acidic or basic conditions to form silanols or cross-linked siloxanes. For example:

-

General Reaction :

Such transformations are critical in sol-gel processes and silicone polymer synthesis .

Comparative Reactivity with Analogues

The ethoxy groups enhance solubility in organic solvents compared to methoxy or unsubstituted siloxanes, enabling milder reaction conditions. For example:

-

1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane requires harsher conditions (e.g., higher temperatures) for substitution due to lower leaving-group ability of methoxy vs. ethoxy.

Industrial and Synthetic Relevance

This compound is pivotal in producing:

Wissenschaftliche Forschungsanwendungen

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.

Medicine: It plays a role in the formulation of silicone-based medical devices and implants.

Industry: The compound is employed in the production of silicone resins, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with unsaturated organic compounds to form stable Si-C bonds. This reaction is catalyzed by transition metal catalysts, such as platinum-based Karstedt’s catalyst . The molecular targets include alkenes and alkynes, and the pathways involve the formation of intermediate complexes that facilitate the addition of silicon-hydrogen bonds to the organic substrates .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane

- Molecular Formula : C₆H₁₈O₃Si₂

- Molecular Weight : 194.38 g/mol

- CAS Number : 18187-24-1

- Key Differences : Replaces ethoxy with methoxy (–OCH₃) groups.

- Properties : Lower molecular weight and increased electrophilicity due to smaller alkoxy substituents. Hydrolyzes faster than the diethoxy analog, making it more reactive in condensation reactions .

- Applications : Used as a reactive diluent in silicone resins and as a precursor for functionalized siloxanes .

1,1,3,3-Tetramethyldisiloxane

- Molecular Formula : C₄H₁₄OSi₂

- Molecular Weight : 134.33 g/mol

- CAS Number : 3277-26-7

- Key Differences : Lacks alkoxy groups; contains only methyl substituents and a central Si–O–Si linkage.

- Properties : Highly volatile (boiling point ~70°C) and hydrophobic. Serves as a fundamental building block in silicone synthesis.

- Applications : Precursor for hydrosilylation reactions and silicone resin preparation .

Platinum (0)-1,3-Divinyl-1,1,3,3-tetramethyldisiloxane Complex (Karstedt’s Catalyst)

- Structure : Features vinyl (–CH=CH₂) groups instead of ethoxy/methoxy.

- Key Differences : The vinyl groups enable coordination to platinum, forming a highly active catalyst for hydrosilylation.

- Applications : Industry-standard catalyst for silicone curing, enabling crosslinking of Si–H and Si–vinyl bonds .

Reactivity and Functionalization

Hydrolysis and Condensation

- 1,3-Diethoxy-...: Ethoxy groups hydrolyze slowly under mild acidic/basic conditions, forming silanol (–SiOH) intermediates. This controlled reactivity is advantageous for stepwise polymer network formation .

- 1,3-Dimethoxy-... : Faster hydrolysis due to shorter alkoxy chains, leading to rapid gelation in resin formulations .

- Hydroxyl Derivatives : Compounds like 1,3-bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane (α-diol) exhibit nucleophilic hydroxyl groups, enabling reactions with aluminum alkyls to form alumosiloxanes .

Hydrosilylation and Crosslinking

- 1,3-Diethoxy-... : Less reactive in hydrosilylation due to lack of Si–H or Si–vinyl bonds. Primarily used as a chain extender.

- 1,1,3,3-Tetramethyldisiloxane : Contains Si–H bonds, enabling hydrosilylation with allyl glycidyl ether to form epoxy-functional siloxanes for hybrid materials .

Thermal and Mechanical Properties

- TG-siloxane-modified BPFER/mXDA: Incorporation of 1,3-diaminopropyl-tetramethyldisiloxane enhances thermal stability (decomposition >300°C) and mechanical strength in epoxy resins compared to unmodified systems .

Biologische Aktivität

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS Number: 18420-09-2) is an organosilicon compound notable for its applications in various fields such as materials science, biology, and industrial chemistry. This compound is primarily utilized as a monomer in the synthesis of silicone polymers and resins. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

This compound has the molecular formula C8H22O3Si2 and a molecular weight of 222.43 g/mol. Its structure consists of two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two methyl groups and one ethoxy group. This configuration contributes to its unique chemical properties and reactivity.

The biological activity of this compound is primarily linked to its role in the synthesis of silicone polymers. The compound engages in hydrosilylation reactions where it interacts with various substrates to form siloxane bonds. This process is facilitated by catalysts such as Karstedt’s catalyst .

Biochemical Pathways

The compound's interaction with biological systems can lead to several biochemical pathways:

- Enzyme Interaction : Organosilicon compounds can influence enzyme activity through binding interactions that may inhibit or activate specific enzymes.

- Gene Expression Modulation : It may also affect gene expression patterns by altering cellular signaling pathways.

Biological Studies and Findings

Research into the biological effects of this compound has revealed several key findings:

Toxicological Assessments

Studies have indicated that organosilicon compounds can exhibit varying degrees of toxicity depending on their structure and concentration. For instance:

Case Studies

A few notable case studies include:

- Silicone Polymer Production : In industrial applications where this compound is used as a precursor for silicone polymers, the resulting materials have demonstrated biocompatibility in medical applications such as implants and drug delivery systems .

- Membrane Technology : Research has explored the use of membranes incorporating this compound for applications in water purification and drug delivery systems. These membranes benefit from the biocompatibility and selective permeability provided by the organosilicon structure .

Applications

The primary application of this compound is in the production of silicone polymers. These materials are widely used due to their:

- Chemical Stability : Resistant to degradation from heat and chemicals.

- Biocompatibility : Suitable for medical devices and implants.

- Mechanical Properties : Excellent flexibility and durability.

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Study | Description/Findings |

|---|---|

| Molecular Formula | C8H22O3Si2 |

| Molecular Weight | 222.43 g/mol |

| Primary Use | Monomer for silicone polymer synthesis |

| Toxicity | Potential cytotoxic effects at high concentrations |

| Biocompatibility | Suitable for medical applications |

| Mechanism of Action | Hydrosilylation; interaction with enzymes |

| Applications | Water purification membranes; drug delivery systems |

Q & A

Basic: What are the standard synthetic routes for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2401-73-2) with ethanol in the presence of a base (e.g., triethylamine) to replace chlorine atoms with ethoxy groups . Optimization includes:

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Solvent selection : Use anhydrous toluene to avoid hydrolysis.

- Catalyst : Platinum-based catalysts (e.g., Karstedt’s catalyst) may enhance reaction efficiency in related siloxane syntheses .

Post-synthesis, fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) isolates the product, with purity verified via GC-MS or NMR .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify ethoxy (–OCH₂CH₃) protons as a quartet at δ 1.2–1.4 ppm and a triplet for –CH₂– at δ 3.5–3.8 ppm. Methyl groups on silicon appear as singlets at δ 0.1–0.3 ppm .

- ²⁹Si NMR : Detect silicon environments; disiloxane Si–O–Si signals typically resonate at δ –15 to –25 ppm .

- FT-IR : Confirm Si–O–Si stretching vibrations at 1050–1100 cm⁻¹ and ethoxy C–O stretches at 950–1050 cm⁻¹ .

Advanced: How can computational models predict properties of this compound, and validate experimental data?

Methodological Answer:

- Quantum Chemistry Calculations : Use SMILES strings (e.g.,

CCO[Si](C)(C)O[Si](C)(C)OCC) from databases like PubChem to model molecular geometry and electron distribution . - QSPR Models : Predict physical properties (e.g., vapor pressure) using Antoine equation parameters derived for analogous compounds (e.g., log₁₀(P) = A − B/(T + C)) .

- Validation : Compare computed density (e.g., ~0.85–0.90 g/cm³) with experimental pycnometry data. Discrepancies >5% warrant re-evaluation of reaction purity .

Advanced: What strategies reduce isomer formation during synthesis to achieve >95% purity?

Methodological Answer:

- Steric Control : Use bulky bases (e.g., DBU) to favor linear over branched isomers .

- Catalytic Selectivity : Pt(0) catalysts (Karstedt’s type) improve regioselectivity in hydrosilylation steps for related disiloxanes .

- Chromatographic Purification : Employ silica gel chromatography with hexane/ethyl acetate (9:1) to separate isomers .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, N95 masks, and safety goggles to prevent contact with skin/eyes .

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations via OSHA-compliant sensors.

- Waste Management : Collect organic waste in sealed containers for incineration by licensed facilities .

Advanced: How do ethoxy groups influence thermal stability compared to chloro or vinyl analogs?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Ethoxy derivatives exhibit higher decomposition temperatures (~250–300°C) than chloro analogs (150–200°C) due to reduced electrophilicity .

- Reactivity : Ethoxy groups resist hydrolysis better than chloro substituents but are less reactive in crosslinking than vinyl groups .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Distillation : Use vacuum fractional distillation (boiling point ~180–200°C at 1 atm) .

- Column Chromatography : Silica gel with non-polar eluents (e.g., hexane) removes unreacted precursors .

- Purity Assessment : Validate via GC-MS (retention time ~8–10 min) or ¹H NMR integration .

Advanced: How does the molecular structure affect crosslinking efficiency in polymer applications?

Methodological Answer:

- Siloxane Backbone Flexibility : The disiloxane core enhances segmental mobility, promoting uniform crosslinking in epoxy resins .

- Ethoxy Reactivity : Ethoxy groups act as latent curing agents, requiring acidic/basic catalysts for hydrolysis-condensation reactions. Compare with vinyl analogs, which undergo Pt-catalyzed hydrosilylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.